molecular formula C10H18Cl3N3 B1419645 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride CAS No. 333992-77-1

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride

Cat. No. B1419645
M. Wt: 286.6 g/mol
InChI Key: VAUWMGHMURULMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The raw materials for the synthesis of “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” include 3-Picolyl chloride hydrochloride, PIPERAZINE HEXAHYDRATE, Piperidine, Chloroform, Hexadecyl trimethyl ammonium bromide, and Hydrochloric acid .


Molecular Structure Analysis

The molecular formula of “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” is C10H18Cl3N3 . The InChI code is 1S/C10H15N3.ClH/c1-2-10 (8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H .


Chemical Reactions Analysis

As a derivative of piperazine, “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” may participate in reactions similar to those of piperazine .


Physical And Chemical Properties Analysis

“1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” is a colorless to yellow to orange liquid . Its molecular weight is 286.63 g/mol . The compound has a density of 1.10 .

Scientific Research Applications

Receptor Binding and Potential Ligands

1-(Pyridin-3-ylmethyl)piperazine derivatives have been studied for their potential as ligands for various receptors. For instance, derivatives like 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their receptor binding capabilities, particularly focusing on dopamine receptors. Such compounds have shown promise as potential dopamine D4 receptor ligands (Li Guca, 2014).

Antineoplastic Properties

Derivatives of 1-(Pyridin-3-ylmethyl)piperazine, such as Flumatinib, have been explored for their antineoplastic properties, particularly in the treatment of chronic myelogenous leukemia (CML). Studies have focused on identifying the metabolites of such compounds in CML patients to understand their metabolic pathways (Aishen Gong et al., 2010).

Novel Compound Synthesis

Research has also been conducted on synthesizing novel compounds using 1-(Pyridin-3-ylmethyl)piperazine as a building block. For example, compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole have been synthesized, characterized, and evaluated for their potential medicinal applications (V. Balaraju et al., 2019).

Analytical Techniques

1-(Pyridin-3-ylmethyl)piperazine derivatives have been used in developing sensitive assays for determining compounds like L-745,870 in biological matrices. These assays are crucial for pharmacokinetic studies in human subjects, contributing to understanding drug behavior in the body (C. Chavez-Eng et al., 1997).

Anticancer Activity

Derivatives of 1-(Pyridin-3-ylmethyl)piperazine have shown potential anticancer activities. For example, compounds like piperazine-2,6-dione derivatives exhibited significant anticancer activity in various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Sandeep Kumar et al., 2013).

Antiarrhythmic and Antihypertensive Effects

Studies on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, incorporating the 3-(4-arylpiperazin-1-yl)propyl moiety, have shown strong antiarrhythmic and antihypertensive activities. These findings suggest potential therapeutic applications for cardiovascular disorders (Barbara Malawska et al., 2002).

Safety And Hazards

The safety information for “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” includes the following hazard statements: H319;H335 . The precautionary statements are P261;P271;P280 . The signal word is “Warning” and it is classified under GHS07 pictograms .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h1-3,8,11H,4-7,9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUWMGHMURULMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride

Synthesis routes and methods

Procedure details

A mixture of 3-chloromethylpyridine and piperazine hexahydrate was treated according to the general preparation 1 to obtain N-(3-pyridylmethyl) piperazine trihydrochloride (62%). A mixture of the above product (3 mmol) and 2-chloro-1-phenylethanol (3.2 mmol) was treated according to the general preparation 2 to obtain the N1-(3-pyridylmethyl)-N4-phenacyl piperazine trihydrochloride (0.85 g, 2 mmol), which was reduced according to the general preparation 3 to obtain 0.61 g of the title compound, yield 72%, mp. 180-182° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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